4-Methyl-2-nitrosophenol
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Overview
Description
4-Methyl-2-nitrosophenol is an organic compound with the molecular formula C7H7NO2 It is a derivative of phenol, where the hydroxyl group is substituted with a nitroso group at the ortho position relative to the methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-2-nitrosophenol can be synthesized through several methods. One common approach involves the nitrosation of 4-methylphenol (p-cresol) using sodium nitrite and a copper salt (CuSO4) in an acidic medium. The reaction typically proceeds as follows:
- Dissolve 4-methylphenol in a mixture of water and acetic acid, buffered with sodium acetate.
- Dissolve the copper salt in water containing sodium nitrite.
- Add the copper salt solution dropwise to the phenolic solution, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-nitrosophenol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group, resulting in the formation of 4-methyl-2-nitrophenol.
Reduction: The nitroso group can be reduced to form an amino group, yielding 4-methyl-2-aminophenol.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methyl-2-nitrophenol
Reduction: 4-Methyl-2-aminophenol
Substitution: Various alkylated and acylated derivatives.
Scientific Research Applications
4-Methyl-2-nitrosophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a probe for studying enzyme-catalyzed reactions and as a model compound for investigating nitrosation mechanisms.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-methyl-2-nitrosophenol involves its interaction with various molecular targets and pathways. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can result in the modulation of enzymatic activity, gene expression, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-nitrophenol: An oxidized derivative with a nitro group instead of a nitroso group.
4-Methyl-2-aminophenol: A reduced derivative with an amino group instead of a nitroso group.
2-Nitrosophenol: A similar compound with a nitroso group at the ortho position relative to the hydroxyl group but without the methyl group.
Uniqueness
4-Methyl-2-nitrosophenol is unique due to the presence of both a methyl group and a nitroso group on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
58243-10-0 |
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Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
4-methyl-2-nitrosophenol |
InChI |
InChI=1S/C7H7NO2/c1-5-2-3-7(9)6(4-5)8-10/h2-4,9H,1H3 |
InChI Key |
XVFHRDNVLAPOCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=O |
Origin of Product |
United States |
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